Cas no 870812-32-1 ((3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine)

(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine Chemical and Physical Properties
Names and Identifiers
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- (R)-N1,N1-diMethyl-4-(phenylthio)butane-1,3-diaMine
- (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine
- AMNYAHNHKFYZOU-LLVKDONJSA-N
- F20775
- SCHEMBL385308
- (R)-N1,N1-dimethyl-4-phenylsulfanyl-butane-1,3-diamine
- n-((3r)-3-amino-4-(phenylsulfanyl)butyl)-n,n-dimethylamine
- CS-0457540
- 870812-32-1
- (3R)-1-N,1-N-dimethyl-4-phenylsulfanylbutane-1,3-diamine
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- MDL: MFCD27930860
- Inchi: InChI=1S/C12H20N2S/c1-14(2)9-8-11(13)10-15-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3/t11-/m1/s1
- InChI Key: AMNYAHNHKFYZOU-LLVKDONJSA-N
- SMILES: CN(C)CCC(CSC1=CC=CC=C1)N
Computed Properties
- Exact Mass: 224.13471982g/mol
- Monoisotopic Mass: 224.13471982g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 54.6Ų
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | P35616-100MG |
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine |
870812-32-1 | 95% | 100MG |
$315 | 2023-09-15 | |
Aaron | AR01JMB6-100mg |
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine |
870812-32-1 | 97% | 100mg |
$249.00 | 2025-02-11 | |
1PlusChem | 1P01JM2U-100mg |
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine |
870812-32-1 | 95% | 100mg |
$321.00 | 2024-04-21 | |
1PlusChem | 1P01JM2U-250mg |
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine |
870812-32-1 | 95% | 250mg |
$625.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528207-250mg |
(R)-N1,N1-dimethyl-4-(phenylthio)butane-1,3-diamine |
870812-32-1 | 98% | 250mg |
¥4037.00 | 2024-04-27 | |
Aaron | AR01JMB6-500mg |
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine |
870812-32-1 | 97% | 500mg |
$734.00 | 2025-02-11 | |
Aaron | AR01JMB6-250mg |
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine |
870812-32-1 | 97% | 250mg |
$491.00 | 2025-02-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528207-100mg |
(R)-N1,N1-dimethyl-4-(phenylthio)butane-1,3-diamine |
870812-32-1 | 98% | 100mg |
¥2018.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528207-1g |
(R)-N1,N1-dimethyl-4-(phenylthio)butane-1,3-diamine |
870812-32-1 | 98% | 1g |
¥7498.00 | 2024-04-27 | |
Advanced ChemBlocks | P35616-1G |
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine |
870812-32-1 | 95% | 1G |
$1,655 | 2023-09-15 |
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine Related Literature
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
Additional information on (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine
Introduction to (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine (CAS No. 870812-32-1)
(3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 870812-32-1, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in academic and industrial laboratories.
The molecular structure of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine features a unique arrangement of functional groups, including a chiral center at the 3-position and amine functionalities at the 1 and 3 positions. The presence of a phenylthio group further enhances its chemical diversity, allowing for various interactions with biological targets. This structural complexity makes it an intriguing candidate for further exploration in drug discovery.
In recent years, there has been a growing interest in the development of chiral diamines as pharmacological agents. The stereochemistry of these compounds plays a crucial role in their biological activity, and the (3R) configuration of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine is particularly noteworthy. Studies have shown that the (R) enantiomer often exhibits enhanced efficacy compared to its (S) counterpart, underscoring the importance of stereochemical purity in pharmaceutical applications.
One of the most compelling aspects of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine is its potential as a building block for more complex drug molecules. Researchers have leveraged its structural features to design novel compounds with improved pharmacokinetic properties and target specificity. For instance, derivatives of this molecule have been investigated for their role in modulating enzyme activity and receptor binding, which are critical mechanisms in many therapeutic pathways.
The phenylthio group in the molecule also contributes to its versatility, enabling interactions with various biological systems. This functional moiety has been shown to enhance solubility and bioavailability, which are essential factors for drug development. Additionally, the amine functionalities provide multiple sites for chemical modification, allowing for the creation of libraries of analogs with tailored properties.
Recent advancements in computational chemistry have further accelerated the study of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine. Molecular modeling techniques have been employed to predict binding affinities and optimize molecular design. These simulations have provided valuable insights into how structural modifications can influence biological activity, guiding experimental efforts in a more targeted manner.
In clinical research, (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine has been explored as a potential therapeutic agent in several disease models. Preliminary studies suggest that it may have applications in treating neurological disorders by interacting with specific neurotransmitter receptors. The compound's ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system therapies.
The synthesis of (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine presents unique challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as asymmetric catalysis and chiral resolution have enabled researchers to obtain high-purity enantiomers efficiently.
The future prospects for (3R)-N1,N1-Dimethyl-4-(phenylthio)-1,3-butanediamine are promising. Ongoing research aims to uncover new biological activities and explore its potential in combination therapies. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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